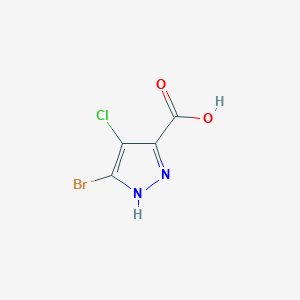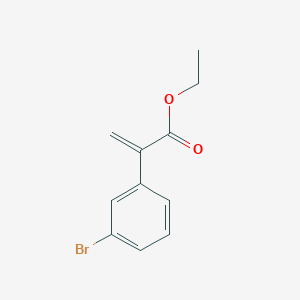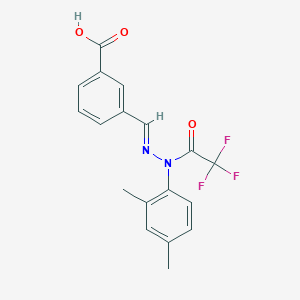![molecular formula C8H10F2O2 B13016110 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1432679-45-2](/img/structure/B13016110.png)
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,7-Difluorobicyclo[221]heptane-2-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C8H10F2O2 It is characterized by its unique bicyclo[221]heptane structure, which includes two fluorine atoms at the 7th position and a carboxylic acid group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic compound to form the bicyclic structure . The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The carboxylic acid group can participate in ionic interactions or act as a hydrogen bond donor/acceptor, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid: Another fluorinated bicyclic compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic structure, often synthesized via Diels-Alder reactions.
Uniqueness
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific fluorination pattern and bicyclic structure, which confer distinct chemical and physical properties. These features make it valuable for applications requiring high stability, reactivity, and specificity.
Propriétés
Numéro CAS |
1432679-45-2 |
|---|---|
Formule moléculaire |
C8H10F2O2 |
Poids moléculaire |
176.16 g/mol |
Nom IUPAC |
7,7-difluorobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-1-2-6(8)5(3-4)7(11)12/h4-6H,1-3H2,(H,11,12) |
Clé InChI |
HRNUGJYDRBDIHC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC1C2(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyloctahydrocyclopenta[b]pyrrol-5-amine](/img/structure/B13016027.png)
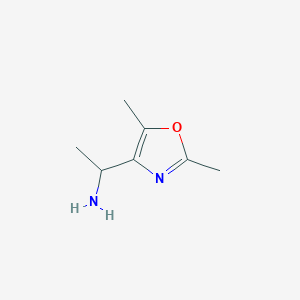

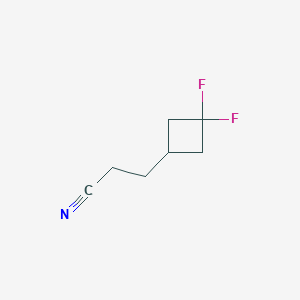
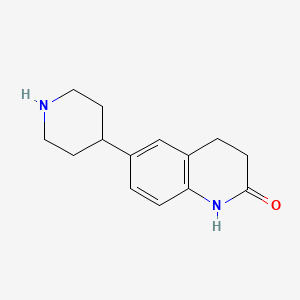

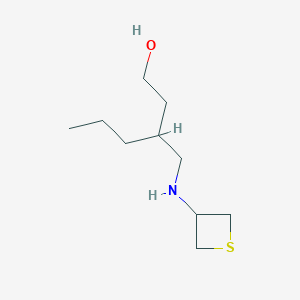
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
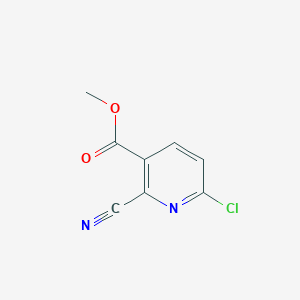
![Benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B13016100.png)
